molecular formula C14H17N3O B7497857 N-cyclohexyl-1H-indazole-7-carboxamide

N-cyclohexyl-1H-indazole-7-carboxamide

Cat. No. B7497857
M. Wt: 243.30 g/mol
InChI Key: ABFZNPUTOYPMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1H-indazole-7-carboxamide, also known as A-796,260, is a synthetic compound that belongs to the class of indazole carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-cyclohexyl-1H-indazole-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the cannabinoid CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and memory formation. This compound has been investigated for its potential use in the treatment of obesity, pain, and addiction.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1H-indazole-7-carboxamide involves binding to the CB1 receptor and modulating its signaling pathways. This leads to the activation of downstream signaling cascades, which can have various physiological effects depending on the tissue and cell type. For example, activation of CB1 receptors in the brain can lead to increased appetite and decreased pain perception.
Biochemical and Physiological Effects
N-cyclohexyl-1H-indazole-7-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been demonstrated to reduce food intake and body weight, suggesting its potential use as an anti-obesity agent. It has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, this compound has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-1H-indazole-7-carboxamide in lab experiments is its high affinity and selectivity for the CB1 receptor. This allows for specific targeting of this receptor and modulation of its signaling pathways. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on N-cyclohexyl-1H-indazole-7-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its potential use in the treatment of pain and addiction. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying its effects on the CB1 receptor and downstream signaling pathways.

Synthesis Methods

The synthesis of N-cyclohexyl-1H-indazole-7-carboxamide involves the condensation of 2-cyano-3-methylpent-2-ene with 4-chlorobenzoic acid, followed by cyclization with hydrazine hydrate. The resulting product is then reacted with cyclohexyl isocyanate to yield N-cyclohexyl-1H-indazole-7-carboxamide.

properties

IUPAC Name

N-cyclohexyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFZNPUTOYPMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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